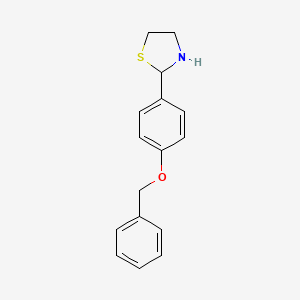

2-(4-(Benzyloxy)phenyl)thiazolidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-phenylmethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-2-4-13(5-3-1)12-18-15-8-6-14(7-9-15)16-17-10-11-19-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAJTHNVORAUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594818 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-44-3 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Benzyloxy Phenyl Thiazolidine and Its Analogues

Conventional Synthetic Routes for Thiazolidine (B150603) Core Structures

The formation of the thiazolidine ring, the core of these molecules, has been traditionally achieved through well-established chemical reactions.

Condensation Reactions Involving L-Cysteine and Benzaldehyde Derivatives

A primary and widely employed method for constructing the thiazolidine ring is the condensation reaction between an aminothiol, such as L-cysteine or its esters, and an aldehyde. wikipedia.orgnih.gov In the specific case of 2-(4-(benzyloxy)phenyl)thiazolidine, this involves the reaction of L-cysteine with 4-(benzyloxy)benzaldehyde (B125253). This reaction proceeds via a nucleophilic addition of the thiol group to the aldehyde's carbonyl carbon, followed by an intramolecular cyclization through the formation of an imine with the amino group, which then gets reduced or exists in equilibrium with the cyclic thiazolidine structure. nih.gov This ring-closure process introduces a new chiral center, often resulting in a mixture of diastereomers. nih.gov

The reaction is typically carried out in a suitable solvent, such as anhydrous ethanol, and can be performed under basic conditions at room temperature. nih.gov This straightforward approach provides a direct route to the desired thiazolidine scaffold.

Multi-step Reaction Sequences for Thiazolidine Ring Formation

For example, a multi-step synthesis could begin with the preparation of a substituted benzaldehyde, which is then reacted with a suitable aminothiol. google.com Another approach involves the reaction of an amine with an aldehyde to form a Schiff base, which is then cyclized with a thiol-containing reagent like thioglycolic acid to yield a thiazolidin-4-one derivative. researchgate.net While these methods are more elaborate, they offer greater flexibility in introducing various substituents onto the thiazolidine core and the attached phenyl ring.

Advanced and Efficient Synthetic Strategies

To address the limitations of conventional methods, such as long reaction times and the use of hazardous reagents, more advanced and efficient synthetic strategies have been developed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netrsc.orgnih.govnih.gov This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. researchgate.net The application of microwave irradiation to the synthesis of thiazolidine derivatives has been reported to be highly effective. researchgate.net For instance, the Knoevenagel condensation, a key step in the synthesis of some thiazolidinone derivatives, can be efficiently carried out under microwave irradiation in environmentally friendly solvents like water. researchgate.net This approach offers a greener and more efficient alternative to conventional heating methods. researchgate.netnih.gov

Catalyst-Free and Environmentally Conscious Approaches

In line with the principles of green chemistry, there is a growing interest in developing catalyst-free and environmentally benign synthetic methods. researchgate.net The condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidines can, in some cases, proceed efficiently without the need for a catalyst, particularly at physiological pH. nih.govrsc.org This catalyst-free approach is highly desirable as it simplifies the reaction setup and purification process, and avoids the use of potentially toxic metal catalysts. nih.govrsc.org

Furthermore, mechanochemical methods, such as grinding reactants together in a mortar and pestle without the use of a solvent, represent another eco-friendly strategy for the synthesis of thiazolidinones. researchgate.net These solvent-free methods minimize waste and reduce the environmental impact of the synthesis. researchgate.net

Spectroscopic and Analytical Characterization Methodologies in Synthesis Validation

The successful synthesis and purification of this compound and its analogues are confirmed through a combination of spectroscopic and analytical techniques. wikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govchemicalbook.com These methods provide detailed information about the molecular structure and purity of the synthesized compounds.

Commonly employed techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are fundamental for structure elucidation. rsc.orgaip.orgresearchgate.netchemicalbook.comresearchgate.netchemicalbook.com ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as C=O (carbonyl), N-H (amine), and C-S (thioether) bonds, which are characteristic of the thiazolidine ring. researchgate.netnih.govchemicalbook.comaip.orgresearchgate.net

Elemental Analysis : This technique determines the elemental composition of the compound, providing further evidence of its purity and confirming the molecular formula. researchgate.net

The following table summarizes the key spectroscopic data used to characterize thiazolidine derivatives:

| Spectroscopic Technique | Key Observables for Thiazolidine Derivatives | References |

| ¹H NMR | Signals for aromatic protons, benzylic protons, and protons on the thiazolidine ring. The chemical shifts and coupling patterns are characteristic of the specific substitution pattern. | rsc.orgchemicalbook.com |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings, the benzylic carbon, and the carbons of the thiazolidine ring, including the characteristic C-S and C-N carbons. | rsc.orgresearchgate.netresearchgate.netchemicalbook.com |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-S stretching. For thiazolidinone derivatives, strong C=O stretching bands are observed. | researchgate.netnih.govchemicalbook.comaip.orgresearchgate.net |

| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. | researchgate.netnih.gov |

Investigation of Biological Activities and Underlying Mechanistic Pathways

Antimicrobial Biological Activity Investigations

Research has explored the efficacy of 2-(4-(benzyloxy)phenyl)thiazolidine against a range of microbial pathogens, including both bacteria and fungi.

Studies on a series of 2-aryl-1,3-thiazolidine derivatives have demonstrated that these compounds exhibit notable antibacterial activity. While the specific activity of this compound is part of a broader class of compounds, the general findings indicate that the nature of the substituent at the C2 position of the thiazolidine (B150603) ring significantly influences their antibacterial potency. These derivatives have been shown to be effective against various bacterial strains.

The antifungal properties of this compound and related compounds have been a key area of investigation. Research has shown that these thiazolidine derivatives can exhibit significant antifungal activity, which is often comparable to or even greater than that of commercially available antifungal agents. The structure of these compounds, particularly the substituents on the phenyl ring, plays a crucial role in determining their antifungal potency.

Understanding the mechanisms through which this compound exerts its antimicrobial effects is fundamental to its potential development as a therapeutic agent.

A primary mechanism of action for the antifungal activity of azole compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51A1), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. While direct studies on this compound's interaction with CYP51A1 are part of a broader investigation into thiazolidine derivatives, the structural similarities to known antifungal agents suggest this is a likely target. Molecular docking studies with related thiazolidine derivatives have indicated a high binding affinity to the active site of CYP51A1, supporting this hypothesis. The interaction involves the nitrogen atom of the thiazolidine ring coordinating with the heme iron of the cytochrome P450 enzyme.

Beyond direct enzyme inhibition, the antimicrobial action of this compound may involve the modulation of other cellular pathways. However, specific research detailing these alternative mechanisms for this particular compound is not extensively documented in publicly available literature.

Mechanistic Insights into Antimicrobial Action

Antihyperglycemic Biological Activity Research

In addition to its antimicrobial properties, the broader class of thiazolidine-containing compounds has been investigated for potential antihyperglycemic effects. Thiazolidinediones, for instance, are a well-known class of drugs used to treat type 2 diabetes by improving insulin (B600854) sensitivity. While this compound itself is not a thiazolidinedione, its core thiazolidine structure suggests a potential for interaction with metabolic pathways relevant to glucose regulation. However, specific research focusing on the antihyperglycemic activity of this compound is limited.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Modulation Studies

The thiazolidinedione (TZD) nucleus is a well-established pharmacophore known to activate PPARγ, a key regulator of glucose and lipid metabolism. nih.govnih.gov This activation is the primary mechanism for the insulin-sensitizing effects of TZD-class antidiabetic drugs. nih.gov Studies on various TZD derivatives have consistently explored this interaction. For instance, the synthesis of novel 2,4-thiazolidinedione (B21345) derivatives is often aimed at developing new PPARγ modulators with potentially improved safety profiles compared to older drugs like rosiglitazone, which was associated with adverse effects from over-activation of the receptor. nih.gov

Research into 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones has shown that compounds with electron-releasing groups on the phenyl ring tend to exhibit hypoglycemic activity, and molecular docking studies have confirmed high binding affinity for the PPARγ receptor protein. nih.gov Similarly, a library of chromone (B188151) and 2,4-thiazolidinedione conjugates was synthesized, with some compounds showing potent PPARγ transactivation. nih.gov While extensive research confirms the PPARγ agonist activity of the thiazolidine-2,4-dione scaffold, specific studies focusing solely on the PPARγ agonism or modulation by the singular compound This compound are not prominently available in the reviewed literature. The existing research focuses on derivatives containing the dione (B5365651) functional group at positions 2 and 4 of the thiazolidine ring, which is structurally distinct from the target compound.

Aldose Reductase Inhibition Studies

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significantly active during hyperglycemic conditions, leading to the accumulation of sorbitol. This process is implicated in the long-term complications of diabetes. Consequently, aldose reductase inhibitors (ARIs) are a key therapeutic strategy. nih.gov

The thiazolidine-2,4-dione scaffold has been identified as a promising base for developing dual-activity agents that not only act as insulin sensitizers but also as ARIs. nih.govnih.gov Research has described the development of new 2,4-TZD hybrids designed specifically as aldose reductase inhibitors, with some showing significant inhibitory potency at sub-micromolar concentrations. nih.gov However, despite the investigation of various thiazolidinone and thiazolidinedione derivatives for aldose reductase inhibition nih.gov, specific experimental data on the inhibitory activity of This compound against this enzyme is not detailed in the available search results. The focus remains on the dione derivatives or other complex heterocyclic systems. nih.govgoogle.comresearchgate.net

Research into Other Significant Biological Activities

Beyond its potential role in metabolic disorders, the thiazolidine scaffold has been investigated for a range of other important biological effects.

Anti-inflammatory Response Investigations

The thiazolidine core is a recognized scaffold in the development of anti-inflammatory agents. tandfonline.comnih.govsysrevpharm.org The anti-inflammatory effects of thiazolidinone derivatives are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade. nih.govnih.gov For example, studies on certain 4-thiazolidinone (B1220212) derivatives have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov Furthermore, research on substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones indicated that compounds with electron-withdrawing groups on the phenyl ring tend to exhibit anti-inflammatory properties, with molecular docking studies confirming binding affinity at COX isoenzymes. nih.gov While the broader class of thiazolidine derivatives shows clear anti-inflammatory potential rsc.org, specific studies quantifying the anti-inflammatory response of This compound were not identified.

Antioxidant Potential Studies

Oxidative stress is a key pathological factor in numerous diseases. The antioxidant potential of thiazolidine derivatives, particularly those containing phenolic moieties, has been an area of active research. nih.gov The phenolic hydroxyl group is a known pharmacophore that contributes to antioxidant and antiradical activities. nih.gov Studies on new phenolic derivatives of thiazolidine-2,4-dione have identified compounds with potent antiradical and electron-donating capacities, comparable to reference antioxidants like BHT and trolox. nih.gov

Similarly, other research has explored the antioxidant activity of various thiazole (B1198619) and thiazolidinone derivatives using methods like the DPPH radical scavenging assay. nih.govresearchgate.netmdpi.comnih.gov These studies often highlight the importance of specific structural features, such as the presence and position of hydroxyl groups on a phenyl ring, for potent activity. mdpi.comnih.gov Although the This compound molecule contains a benzyloxy group, which is related to a phenol, specific experimental data evaluating its antioxidant potential is not available in the reviewed literature.

Anticonvulsant Activity Research

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including those with a thiazolidinone core. mdpi.com This scaffold corresponds to some of the structural requirements for anticonvulsant activity. mdpi.com Research on thiazole-bearing 4-thiazolidinones has identified compounds with significant anticonvulsant effects in both pentylenetetrazole (PTZ)-induced seizures and maximal electroshock (MES) seizure models. mdpi.com Other related heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) derivatives, have also been synthesized and evaluated as potential anticonvulsant agents. nih.gov Despite the promising activity found in related thiazolidinone structures pensoft.netjapsonline.comresearchgate.net, there is a lack of specific published research investigating the anticonvulsant properties of This compound .

Enzyme Inhibition Beyond Antimicrobial Targets (e.g., Lipoxygenase)

Lipoxygenases (LOX) are enzymes involved in the inflammatory pathway through the metabolism of polyunsaturated fatty acids. Inhibition of these enzymes is a target for anti-inflammatory drug development. nih.gov Computer-aided drug design has been used to identify thiazolidinone derivatives as potential dual inhibitors of both COX and LOX. nih.gov Experimental testing of selected compounds has confirmed their activity as LOX inhibitors. nih.gov Additionally, research on thiazolidinedione derivatives has demonstrated their potential to inhibit soybean lipoxygenase, with some compounds showing inhibition up to 76.3%. nih.gov While the thiazolidinone scaffold is a promising starting point for LOX inhibitors, specific studies on the inhibitory action of This compound against lipoxygenase were not found in the available literature.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Structural Determinants for Specific Biological Efficacy

The exploration of how specific structural features of 2-(4-(benzyloxy)phenyl)thiazolidine derivatives correlate with their biological activities is a cornerstone of their development. Key areas of investigation include the substitution patterns on the aromatic ring and modifications within the thiazolidine (B150603) core.

The benzyloxy phenyl group of this compound serves as a crucial recognition element for biological targets. The nature and position of substituents on this moiety can dramatically alter the compound's pharmacological profile.

Research on related 2-phenylthiazolidine (B1205856) structures has demonstrated that the electronic and steric properties of substituents on the phenyl ring are critical for activity. For instance, in a series of 2-aryl-4-thiazolidinones, the presence of specific substituents on the 2-aryl group was found to be essential for their antimycobacterial and antitumor activities. biomedgrid.com While direct studies on a wide range of substituted this compound are limited, findings from analogous series provide valuable insights. For example, in a study of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as tyrosinase inhibitors, substitutions on the phenyl ring significantly modulated the inhibitory potency. nih.gov

In a related series of 5-(4-(benzyloxy)benzylidene)thiazolidine-2,4-diones, the presence of the benzyloxy group was a key feature in their synthesis and subsequent evaluation for lipoxygenase inhibition and antioxidant activity. researchgate.net This highlights the importance of the benzyloxy moiety in interacting with biological targets. Further investigations into a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives revealed that substitutions on the benzyloxy phenyl ring were crucial for their potent and selective MAO-B inhibitory activity, a key target in the treatment of Parkinson's disease. nih.gov

The following table summarizes the influence of substituents on the phenyl ring of related thiazolidine derivatives, offering a predictive framework for this compound analogs.

| Compound Class | Substituent Effect on Phenyl Moiety | Observed Biological Activity |

| 2-Aryl-4-thiazolidinones biomedgrid.com | Varied aryl substitutions | Antimycobacterial and antitumor activities |

| 2-(Substituted phenyl)thiazolidine-4-carboxylic acids nih.gov | Phenyl substitutions | Tyrosinase inhibition |

| 5-(4-(Benzyloxy)benzylidene)thiazolidine-2,4-diones researchgate.net | Benzyloxy group | Lipoxygenase inhibition, antioxidant activity |

| 2-(4-(Benzyloxy)-5-hydroxyl)phenyl)benzothiazoles nih.gov | Substituted benzyloxy phenyl | Potent and selective MAO-B inhibition |

The thiazolidine ring is not merely a linker but an active participant in the molecular interactions that govern biological efficacy. Modifications to this heterocyclic system, such as N-acetylation, can profoundly impact the compound's properties.

Furthermore, studies on other 4-thiazolidinone (B1220212) derivatives have shown that the integrity of the thiazolidinone scaffold is often indispensable for maintaining inhibitory activity against enzymes like human dihydroorotate (B8406146) dehydrogenase. nih.gov The carbonyl group at position 4 and the nitrogen at position 3 are frequently involved in crucial hydrogen bonding interactions with the target protein. nih.gov

The following table illustrates the effects of modifications to the thiazolidine ring on the activity of related compounds.

| Modification | Compound Series | Effect on Biological Activity |

| N-acetylation | N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids sysrevpharm.orgnih.gov | Essential for neuraminidase inhibitory activity. |

| N-acetylation | (2R, 4R)-3-acetyl-2-(4-(benzyloxy) phenyl)thiazolidine-4-carboxylic acid researchgate.net | Key synthetic step for creating neuraminidase inhibitor analogs. |

| Scaffold Integrity | 4-Thiazolidinone derivatives nih.gov | The thiazolidinone core is crucial for maintaining inhibitory activity against hDHODH. |

Rational Design and Synthesis of this compound Analogues

The principles of rational drug design are actively applied to the this compound scaffold to develop analogs with enhanced potency and selectivity. This approach involves the strategic modification of the lead compound based on a thorough understanding of its SAR and the topology of the biological target.

The synthesis of analogs often begins with the condensation of 4-(benzyloxy)benzaldehyde (B125253) with an appropriate amino-thiol, such as cysteine or a derivative thereof. researchgate.net This reaction typically yields the core this compound structure, which can then be subjected to further modifications.

For example, building upon the SAR data suggesting the importance of the thiazolidine nitrogen, researchers have synthesized N-acylated derivatives to probe the impact of this modification on biological activity. sysrevpharm.orgnih.gov Similarly, based on the understanding that substituents on the phenyl ring can fine-tune activity, a variety of analogs with different substitution patterns on the benzyloxy phenyl moiety can be rationally designed and synthesized.

The synthesis of a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as tyrosinase inhibitors exemplifies this rational approach. nih.gov By combining structural features of a known tyrosinase inhibitor and the natural substrates of the enzyme, researchers were able to design and synthesize novel inhibitors with competitive binding modes. nih.gov

Stereochemical Influence on Biological Activity and Conformational Preference

The this compound molecule possesses at least one chiral center at the C2 position of the thiazolidine ring. The presence of additional chiral centers, for instance at C4 if derived from L-cysteine, leads to the formation of diastereomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, and this holds true for thiazolidine derivatives. biomedgrid.com

The condensation of L-cysteine with alkoxybenzaldehydes has been reported to produce a mixture of diastereomers, the cis-(2R,4R) and trans-(2S,4R) isomers, which can be in equilibrium through epimerization at the C2 position. sysrevpharm.orgnih.gov The ratio of these isomers can be influenced by the solvent used during the synthesis. sysrevpharm.orgnih.gov

A study on N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives synthesized (2R, 4R)-3-acetyl-2-(4-(benzyloxy) phenyl)thiazolidine-4-carboxylic acid, specifying the cis isomer as the major product with a yield of 83.05%. researchgate.net This indicates a degree of stereoselectivity in the reaction and underscores the importance of controlling and characterizing the stereochemistry of these compounds.

The different spatial arrangement of substituents in stereoisomers leads to distinct interactions with chiral biological macromolecules such as enzymes and receptors. biomedgrid.com This can result in one isomer being significantly more active than the other, or even exhibiting a completely different pharmacological profile. Conformational analysis of thiazolidin-4-ones has shown that these molecules can adopt stable endo and exo conformations, with the exo form often being energetically more favorable. nih.gov The specific conformation adopted by each stereoisomer will dictate its three-dimensional shape and, consequently, its ability to bind to a biological target.

Computational Chemistry and Chemoinformatics Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This technique is crucial for understanding the interaction between a ligand, such as a thiazolidine (B150603) derivative, and its protein target.

The analysis of ligand-protein interactions is fundamental to drug design, revealing how a compound binds to its target protein. nih.gov The binding pockets of proteins are often populated by specific amino acids like Tryptophan, Histidine, and Tyrosine, which can form crucial interactions with ligands. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Thiazolidine derivatives, particularly the thiazolidinedione (TZD) class, are well-known agonists of PPARγ, a key target in the treatment of type 2 diabetes. nih.gov Molecular docking studies on various benzylidene-2,4-thiazolidinediones have been performed to investigate their binding interactions with the PPARγ receptor. nih.govresearchgate.net For instance, certain derivatives have shown higher binding energies than reference ligands, indicating strong potential for interaction. nih.govresearchgate.net These interactions are often stabilized by hydrogen bonds and hydrophobic contacts within the receptor's binding site. biorxiv.org

Neuraminidase: Thiazolidine derivatives have also been investigated as potential neuraminidase inhibitors. Studies on N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids have shown that some of these compounds exhibit enhanced inhibitory activities against neuraminidase compared to the reference drug Oseltamivir. jocpr.comresearchgate.net

Lipoxygenase (LOX): While direct studies on 2-(4-(benzyloxy)phenyl)thiazolidine are limited, research on other heterocyclic scaffolds provides insights. For example, docking studies on coumarin (B35378) derivatives against lipoxygenase have identified key structural features, such as a benzoyl ring at a specific position, that are important for inhibitory activity. nih.gov

c-Kit Tyrosine Kinase: In the context of anticancer research, molecular docking of 1,2,4-triazole (B32235) based derivatives has demonstrated excellent binding affinities to c-kit tyrosine kinase, suggesting a potential mechanism for their anti-hepatocellular activity. nih.gov

Predicting the binding affinity, often expressed as a dissociation constant (Kd) or binding energy (e.g., in kcal/mol), is a primary goal of molecular docking. mdpi.com This value indicates the strength of the interaction between the ligand and its target protein. mdpi.com Molecular recognition is driven by noncovalent interactions that form a specific complex. nih.gov

Studies on various thiazolidine derivatives have reported predicted binding affinities for several targets. For example, certain benzylidene-2,4-thiazolidinediones exhibited binding energies of -10.1 and -10.0 kcal/mol with the PPARγ receptor. nih.govresearchgate.net The stability of these ligand-protein complexes is often further validated using molecular dynamics (MD) simulations. nih.gov

| Thiazolidine Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Benzylidene-2,4-thiazolidinedione (Compound 5c) | PPARγ | -10.1 | nih.gov |

| Benzylidene-2,4-thiazolidinedione (Compound 5d) | PPARγ | -10.0 | nih.gov |

| 3-Ethyl-5-(4-trifluoromethyl-benzylidene)-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one | c-KIT Tyrosine Kinase (1T46) | -9.5 | samipubco.com |

| N-arylated 1,2,4-triazole coupled acetamides (Compound 7f) | c-kit tyrosine kinase | -176.749 | nih.gov |

| N-arylated 1,2,4-triazole coupled acetamides (Compound 7f) | Protein kinase B | -170.066 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.orgresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.net

QSAR models have been successfully developed for various series of thiazolidine derivatives to predict a range of biological activities. These models are typically generated using statistical methods like multiple linear regression (MLR). mdpi.com

For example, a QSAR model was developed for thiazolidine-4-one derivatives to predict their antitubercular activity, resulting in a statistically robust model with a high correlation coefficient (R² of 0.9092). nih.gov Another study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors also yielded a QSAR model with strong predictive capacity. mdpi.com Similarly, QSAR models for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives have been developed to predict their efficacy against osteosarcoma. frontiersin.org The quality of a QSAR model is often assessed by its statistical parameters, such as the squared correlation coefficient (R²), which indicates how well the model fits the data. nih.gov

A critical outcome of QSAR studies is the identification of molecular descriptors that have a significant impact on the biological activity of the compounds. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's structure and properties.

Several QSAR studies on thiazolidine derivatives have highlighted important descriptors:

In a study on antitubercular thiazolidine-4-ones, descriptors such as MLFER_S (related to molar refractivity), GATSe2 (related to electronegativity), and Shal (related to shape) were found to be positively correlated with activity. nih.gov

For a series of arylthiazolidines with urease inhibitory activity, descriptors like logP (lipophilicity), HOMO (Highest Occupied Molecular Orbital energy), polarization, molecular weight, and hydration energy were calculated to build predictive models. jocpr.comresearchgate.net

In the analysis of coumarin derivatives as lipoxygenase inhibitors, atom-centered fragment descriptors were found to be important for activity. nih.gov

| Descriptor Type | Example Descriptors | Correlation with Activity | Biological Activity | Reference |

|---|---|---|---|---|

| Physicochemical | MLFER_S, GATSe2, Shal | Positive | Antitubercular | nih.gov |

| Topological | SpMAD_Dzs | Negative | Antitubercular | nih.gov |

| Quantum Chemical | HOMO, Hydration Energy | - | Urease Inhibition | jocpr.com |

| Thermodynamic | logP, Molecular Weight | - | Urease Inhibition | jocpr.com |

| Atom-centered Fragments | C-06, RDF035p, HATS8p | - | Lipoxygenase Inhibition | nih.gov |

Quantitative Structure-Toxicity Relationship (QSTR) Methodological Applications

QSTR models are a specific application of QSAR principles aimed at predicting the toxic effects of chemicals. These computational tools are increasingly used in regulatory toxicology and drug development to assess the safety profile of compounds early in the discovery process.

In Silico Pharmacokinetic Prediction Methodologies for Compound Optimization

In the realm of modern drug discovery and development, the optimization of a lead compound's pharmacokinetic profile is a critical step that significantly influences its potential for clinical success. For derivatives of the thiazolidine scaffold, including this compound, computational or in silico methods provide an essential toolkit for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictive studies allow for the early identification and modification of structural liabilities, thereby guiding the synthesis of analogs with more favorable drug-like characteristics. The use of computational models accelerates the optimization process, reduces costs, and minimizes the reliance on extensive animal testing in the preliminary stages. nih.govmdpi.com

The evaluation of drug-likeness is a primary step in these computational analyses. A key component of this is the assessment against established criteria such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational platforms are routinely used to calculate these and other physicochemical properties for novel compounds. tandfonline.com

For a series of novel asymmetric derivatives of (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one, which are structurally related to this compound, in silico pharmacokinetic studies were conducted. The investigation revealed that the target compounds exhibited acceptable to good drug-likeness scores and adhered to Lipinski's Rule of Five, indicating a favorable preliminary pharmacokinetic profile. tandfonline.com

Beyond basic drug-likeness, more detailed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed. For various series of thiazolidine-2,4-dione derivatives, researchers have utilized computational tools to predict specific pharmacokinetic parameters. These studies often generate comprehensive data on properties such as human intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.govnih.gov For instance, studies on some thiazolidine-2,4-diones predicted negligible BBB penetration, suggesting a lower risk of central nervous system side effects, and no inhibitory effects on the critical metabolic enzyme CYP2D6, indicating a potentially safer liver profile. nih.gov

These computational predictions are instrumental in the optimization process. By analyzing the in silico ADMET data, medicinal chemists can identify which structural modifications are likely to improve a compound's pharmacokinetic behavior. For example, if a compound is predicted to have poor intestinal absorption, modifications can be made to its structure to enhance its solubility or permeability. mdpi.com This iterative cycle of design, in silico prediction, and synthesis is a cornerstone of modern lead optimization. dongguk.edu

Interactive Data Table: In Silico ADME Properties of Representative Thiazolidine Derivatives

Interactive Data Table: Predicted Toxicity Profile for Thiazolidine Analogs

Future Directions and Advanced Research Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The pursuit of novel and sustainable synthetic routes for 2-(4-(benzyloxy)phenyl)thiazolidine and related scaffolds is driven by the need for environmentally friendly and efficient chemical processes. Traditional synthetic methods are being re-evaluated and newer, greener alternatives are being explored.

One promising approach is the use of Knoevenagel condensation in the presence of deep eutectic solvents (DESs). frontiersin.orgnih.gov A study on the synthesis of the structurally related compound, 5-(4-(Benzyloxy)-2-hydroxybenzylidene)thiazolidine-2,4-dione, demonstrated the efficacy of a choline chloride and N-methylurea-based DES. frontiersin.org This method serves as both the solvent and the catalyst, often leading to high yields and simplifying the purification process. frontiersin.orgnih.gov Such catalyst-free and solvent-minimized approaches represent a significant step towards sustainable pharmaceutical manufacturing. mdpi.com

Further research is anticipated to focus on one-pot, multi-component reactions, which streamline the synthetic process by combining several steps into a single operation, thereby reducing waste and energy consumption. The main synthetic routes to 1,3-thiazolidin-4-ones typically involve the condensation of three components: an amine, a carbonyl compound, and a mercapto-acid. researchgate.net Adapting these foundational pathways to incorporate greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation, are active areas of investigation.

| Synthetic Approach | Key Features | Potential Advantages |

| Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst. | Environmentally friendly, high yields, simplified purification. frontiersin.orgnih.gov |

| Multi-Component Reactions | Combines multiple synthetic steps into one pot. | Reduced waste, time, and energy consumption. researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. | Faster reaction times, often higher yields. |

Development of Advanced Analogues with Enhanced Biological Selectivity and Potency

The development of advanced analogues of this compound is a key strategy to enhance its therapeutic efficacy. This involves systematic modifications of the core structure to improve biological selectivity and potency. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

For instance, research on other thiazolidinone derivatives has shown that substitutions at various positions on the phenyl ring and the thiazolidine (B150603) core can significantly impact biological activity. ddtjournal.com In a study focused on developing potent inhibitors of IKK-β (inhibitor of nuclear factor kappa-B kinase subunit beta) from a class of thiazolidine-2,4-diones, a hit optimization study through analogue synthesis led to the identification of a significantly more potent modulator. nih.gov This highlights the potential for targeted chemical modifications to drastically improve potency.

Future efforts will likely focus on creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties to achieve synergistic effects or multi-target activity.

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and identification of new therapeutic agents. mdpi.commdpi.com These computational tools are being increasingly applied to the development of thiazolidine-based compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent application of ML in this area. By analyzing a dataset of compounds with known biological activities, QSAR models can identify the key structural features that correlate with potency and selectivity. mdpi.com This information can then be used to predict the activity of virtual compounds before they are synthesized, saving significant time and resources. mdpi.com A study on 5-(substituted benzylidene) thiazolidine-2,4-diones utilized a 2D-QSAR model to design new, more potent inhibitors of protein tyrosine phosphatase 1B (PTP1B). mdpi.com

| AI/ML Application | Description | Impact on Drug Discovery |

| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. | Enables the prioritization of promising candidates for synthesis and testing. mdpi.com |

| Generative Models | Algorithms that can generate novel chemical structures with desired properties. | Accelerates the discovery of new lead compounds. mdpi.com |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of molecules. | Helps in the early identification of compounds with unfavorable properties. mdpi.com |

| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities for a given chemical structure. | Provides a comprehensive biological profile of virtual compounds. mdpi.com |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper and more holistic understanding of the biological effects of this compound and its analogues, researchers are turning to the integration of multi-omics data. This approach combines data from various high-throughput technologies, such as genomics, proteomics, and metabolomics, to create a comprehensive picture of the compound's mechanism of action. nih.govmdpi.com

A notable example in a related class of compounds is the use of toxicoproteomics and toxicometabolomics to investigate thiazolidinedione-induced cardiotoxicity. nih.gov By analyzing changes in both protein and metabolite levels in response to drug treatment, researchers were able to identify perturbed biochemical pathways, primarily related to energy metabolism. nih.gov This integrative approach provided novel mechanistic insights that would not have been apparent from a single omics dataset alone.

For this compound, a multi-omics approach could be used to:

Identify direct molecular targets: By observing changes in protein expression and post-translational modifications (proteomics) upon treatment.

Elucidate downstream signaling pathways: By correlating changes in gene expression (transcriptomics) with alterations in protein and metabolite levels.

Discover biomarkers of efficacy and toxicity: By identifying specific molecular signatures in the proteome or metabolome that are associated with the desired therapeutic effect or adverse events. nih.gov

The integration of these complex datasets often requires sophisticated bioinformatics and computational tools to identify meaningful patterns and generate testable hypotheses. frontiersin.org This systems-level understanding is crucial for the rational design of safer and more effective drugs. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(4-(Benzyloxy)phenyl)thiazolidine, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via non-enzymatic condensation of aldehydes with aminothiols or mercaptoacetic acid. For example, 2-(benzyloxy)benzaldehyde derivatives react with 4-methoxyaniline and mercaptoacetic acid under reflux in ethanol to form thiazolidinone rings . Optimization strategies include:

- Temperature control : Maintaining 70–80°C to prevent side reactions.

- Catalyst use : Urazolium diacetate can enhance reaction efficiency for azo-linked derivatives .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- ¹H/¹³C NMR : Key signals include the thiazolidine ring protons (δ 3.5–4.5 ppm) and benzyloxy aromatic protons (δ 7.2–7.8 ppm). The carbonyl carbon (C=O) appears at ~170 ppm in ¹³C NMR .

- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O of benzyloxy) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 316.35 for C₂₁H₁₆O₃ derivatives) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiazolidine derivatives across different studies?

Contradictions may arise from assay variability or structural nuances. Methodological solutions include:

- Standardized assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for anti-tubercular studies) and controls .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring may enhance antimicrobial activity) .

- Meta-analysis : Cross-reference data from independent studies to identify trends .

Q. What strategies are recommended for enhancing the stability of this compound under physiological conditions?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and reduce premature degradation .

- Formulation : Encapsulation in liposomes or cyclodextrins to shield reactive sites .

- Structural analogs : Replace the benzyloxy group with bioisosteres (e.g., pyridyloxy) to enhance metabolic stability .

Q. How does the electronic environment of the benzyloxy group influence the reactivity of this compound in further chemical modifications?

The benzyloxy group is electron-donating due to resonance, which:

- Directs electrophilic substitution : Para/ortho positions on the phenyl ring are activated for halogenation or nitration .

- Affects ring-opening reactions : Stabilizes intermediates during acid-catalyzed hydrolysis of the thiazolidine ring .

- Modulates azo-coupling : Enhances reactivity with diazonium salts for synthesizing azo-linked derivatives .

Q. What in silico methods are suitable for predicting the pharmacokinetic properties of this compound derivatives?

- Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., Mycobacterium tuberculosis enzymes) .

- QSAR models : Correlate logP values (e.g., 4.44 for benzoyl derivatives) with membrane permeability .

- ADMET prediction : Software like SwissADME evaluates absorption (%HIA >80%) and cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。